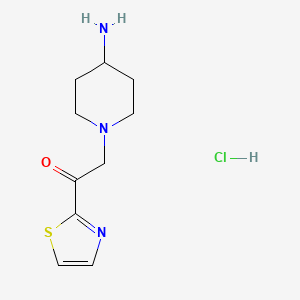

2-(4-Aminopiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride

Description

2-(4-Aminopiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride is a synthetic organic compound featuring a thiazole ring and a 4-aminopiperidine moiety linked via an ethanone backbone. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, is often associated with bioactivity, including antimicrobial and kinase-inhibitory properties. The 4-aminopiperidine group contributes to basicity, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-1-(1,3-thiazol-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS.ClH/c11-8-1-4-13(5-2-8)7-9(14)10-12-3-6-15-10;/h3,6,8H,1-2,4-5,7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOYIRYNFZXDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)C2=NC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Aminopiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride, also known by its CAS number 1420993-45-8, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

- IUPAC Name : 2-(4-aminopiperidin-1-yl)-1-(thiazol-2-yl)ethanone; hydrochloride

- Molecular Weight : 261.77 g/mol

- Chemical Structure :

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Microtubule Destabilization : Similar compounds have been shown to inhibit tubulin polymerization and interact with colchicine-binding sites on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

- Acetylcholinesterase Inhibition : The thiazole moiety is known for its potential to inhibit acetylcholinesterase (AChE), which may have implications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Several studies have evaluated the anticancer properties of thiazole-containing compounds. For instance:

- In Vitro Studies : Compounds structurally similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including gastric and colorectal cancers. These effects were linked to the disruption of microtubule dynamics and subsequent induction of apoptosis .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Gastric Cancer | 10.5 | Microtubule destabilization | |

| Colorectal Cancer | 8.3 | AChE inhibition |

Neuropharmacological Activity

The compound's potential effects on the central nervous system have also been explored:

- AChE Inhibition : The inhibition of AChE can enhance cholinergic neurotransmission, offering therapeutic benefits in cognitive decline associated with Alzheimer's disease .

- Animal Models : In vivo studies using murine models have shown that administration of similar thiazole derivatives resulted in improved cognitive function and memory retention .

Comparison with Similar Compounds

Key Observations:

Bioactivity Potential: The thiazole ring in the target compound distinguishes it from Imp. D–F, which lack heterocyclic sulfur/nitrogen systems. D–F . Imp. D’s hydroxyphenyl group may confer antioxidant properties but could also increase susceptibility to metabolic oxidation, reducing bioavailability compared to the thiazole-containing compound .

Solubility and Stability: The hydrochloride salt of the target compound ensures superior aqueous solubility relative to Imp. E and F, which lack ionizable groups. This property is critical for drug formulation . Imp.

Synthetic Utility: Imp. F (N-benzylethanamine) serves as a precursor for secondary amine synthesis, whereas the target compound’s 4-aminopiperidine group offers a rigid, cyclic amine structure favorable for target binding .

Research Findings and Mechanistic Insights

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Thiazole vs. Hydroxyphenyl: Thiazole-containing compounds (e.g., sulfathiazole) often exhibit enhanced metabolic stability compared to phenolic derivatives like Imp. E, which may undergo glucuronidation or sulfation .

- 4-Aminopiperidine vs. Benzylethylamine: The cyclic amine in the target compound likely improves blood-brain barrier penetration compared to the linear benzylethylamine in Imp. D and F, making it more suitable for CNS-targeted therapies .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-aminopiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride?

The synthesis typically involves coupling a thiazole-containing precursor with a 4-aminopiperidine derivative. For example, nucleophilic substitution reactions using α-bromoacetophenone analogs (e.g., α-bromo-thiazole derivatives) and 4-aminopiperidine under reflux in aprotic solvents like dry benzene or tetrahydrofuran (THF) can yield the ketone intermediate. Subsequent hydrochloric acid treatment forms the hydrochloride salt. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm backbone structure and substituent positions.

- Mass spectrometry (HRMS/ESI) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry and hydrogen bonding patterns, employing programs like SHELXL for refinement .

- Elemental analysis (C, H, N, S, Cl) to verify stoichiometry.

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- First aid: For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes. Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent used for dissolution). To address this:

- Standardize protocols using reference compounds (e.g., cisplatin for cytotoxicity assays).

- Validate solubility and stability in assay media (e.g., DMSO concentration ≤0.1% to avoid solvent toxicity).

- Replicate studies under controlled conditions and apply statistical tools (e.g., ANOVA with post-hoc tests) .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?

- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.

- Salt forms: Compare hydrochloride with other salts (e.g., sulfate, citrate) for improved solubility.

- Co-crystallization: Explore co-crystals with coformers like succinic acid to modulate dissolution rates .

Q. How can computational modeling guide structural modifications for target specificity?

- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, GPCRs) to predict binding affinities.

- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity.

- Validate predictions with free-energy perturbation (FEP) simulations to assess thermodynamic stability of ligand-receptor complexes .

Methodological Challenges in Crystallographic Analysis

Q. How does twinning or low-resolution data affect structure determination?

For challenging crystals:

Q. What techniques validate hydrogen bonding networks in the crystal lattice?

- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions.

- Temperature-dependent XRD to study thermal stability and phase transitions.

- DFT calculations (Gaussian 16) to compare experimental and theoretical bond lengths .

Contradictory Reactivity Data in Functionalization Reactions

Q. Why might amine group reactivity vary under similar conditions?

- Steric hindrance: The 4-aminopiperidine group’s conformation (chair vs. boat) affects nucleophilicity.

- Protonation state: Adjust pH to favor free amine (e.g., using NaHCO₃) for acylation or alkylation reactions.

- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to protic solvents .

Biological Activity Evaluation

Q. How to design dose-response studies for anticancer activity?

- Use MTT assays with 3-5 replicates across a logarithmic concentration range (e.g., 1 nM–100 µM).

- Include positive controls (e.g., doxorubicin) and negative controls (solvent-only).

- Apply Hill slope analysis to calculate IC₅₀ values and assess cooperativity .

Q. What in silico tools predict ADMET properties?

- admetSAR : Estimate absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG inhibition).

- SwissADME : Analyze Lipinski’s rule compliance and bioavailability radar .

Data Reproducibility in Scale-Up Synthesis

Q. How to mitigate yield reduction during scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.